molecular formula C15H18BrNO3 B595882 1-[2-(Bromomethyl)-1,3-dioxolan-2-yl]-N-(phenylmethyl)cyclopropanecarboxamide CAS No. 147011-41-4

1-[2-(Bromomethyl)-1,3-dioxolan-2-yl]-N-(phenylmethyl)cyclopropanecarboxamide

Cat. No.: B595882
CAS No.: 147011-41-4
M. Wt: 340.217
InChI Key: VNUMTPUZSNRYPS-UHFFFAOYSA-N
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Description

1-[2-(Bromomethyl)-1,3-dioxolan-2-yl]-N-(phenylmethyl)cyclopropanecarboxamide is a synthetic organic compound with the molecular formula C15H18BrNO3. This compound is notable for its unique structure, which includes a bromomethyl group attached to a dioxolane ring, a cyclopropane carboxamide moiety, and a phenylmethyl group. It is used in various chemical and pharmaceutical research applications due to its reactivity and potential biological activity.

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 1-[2-(Bromomethyl)-1,3-dioxolan-2-yl]-N-(phenylmethyl)cyclopropanecarboxamide typically involves multiple steps:

    Formation of the Dioxolane Ring: The dioxolane ring can be synthesized by reacting an appropriate diol with a carbonyl compound under acidic conditions.

    Bromomethylation: The dioxolane ring is then bromomethylated using a brominating agent such as N-bromosuccinimide (NBS) in the presence of a radical initiator like benzoyl peroxide.

    Cyclopropanecarboxamide Formation: The bromomethylated dioxolane is reacted with cyclopropanecarboxylic acid chloride in the presence of a base such as triethylamine to form the cyclopropanecarboxamide.

    N-Benzylation: Finally, the compound is N-benzylated using benzyl chloride in the presence of a base like sodium hydride.

Industrial Production Methods

Industrial production of this compound would likely follow similar synthetic routes but on a larger scale, with optimizations for yield, purity, and cost-effectiveness. This might include the use of continuous flow reactors for better control of reaction conditions and scalability.

Chemical Reactions Analysis

Types of Reactions

1-[2-(Bromomethyl)-1,3-dioxolan-2-yl]-N-(phenylmethyl)cyclopropanecarboxamide can undergo various chemical reactions, including:

    Nucleophilic Substitution: The bromomethyl group can be substituted by nucleophiles such as amines, thiols, or alkoxides.

    Oxidation: The compound can be oxidized to introduce functional groups such as hydroxyl or carbonyl groups.

    Reduction: Reduction reactions can be used to modify the cyclopropane ring or the amide group.

Common Reagents and Conditions

    Nucleophilic Substitution: Reagents like sodium azide or potassium thiolate in polar aprotic solvents (e.g., DMF, DMSO).

    Oxidation: Oxidizing agents such as potassium permanganate or chromium trioxide.

    Reduction: Reducing agents like lithium aluminum hydride or hydrogen gas with a palladium catalyst.

Major Products

    Substitution Products: Depending on the nucleophile, products can include azides, thiols, or ethers.

    Oxidation Products: Hydroxylated or carbonyl-containing derivatives.

    Reduction Products: Reduced amides or cyclopropane derivatives.

Scientific Research Applications

1-[2-(Bromomethyl)-1,3-dioxolan-2-yl]-N-(phenylmethyl)cyclopropanecarboxamide has several applications in scientific research:

    Chemistry: Used as an intermediate in the synthesis of more complex molecules.

    Biology: Investigated for its potential biological activity, including antimicrobial and anticancer properties.

    Medicine: Explored as a potential drug candidate due to its unique structure and reactivity.

    Industry: Utilized in the development of new materials and chemical processes.

Mechanism of Action

The mechanism of action of 1-[2-(Bromomethyl)-1,3-dioxolan-2-yl]-N-(phenylmethyl)cyclopropanecarboxamide depends on its specific application. In biological systems, it may interact with enzymes or receptors, leading to inhibition or activation of biochemical pathways. The bromomethyl group can form covalent bonds with nucleophilic sites in proteins, potentially altering their function.

Comparison with Similar Compounds

Similar Compounds

  • 1-[2-(Chloromethyl)-1,3-dioxolan-2-yl]-N-(phenylmethyl)cyclopropanecarboxamide
  • 1-[2-(Iodomethyl)-1,3-dioxolan-2-yl]-N-(phenylmethyl)cyclopropanecarboxamide
  • 1-[2-(Hydroxymethyl)-1,3-dioxolan-2-yl]-N-(phenylmethyl)cyclopropanecarboxamide

Uniqueness

1-[2-(Bromomethyl)-1,3-dioxolan-2-yl]-N-(phenylmethyl)cyclopropanecarboxamide is unique due to the presence of the bromomethyl group, which imparts distinct reactivity compared to its chloro, iodo, and hydroxyl analogs. This makes it particularly useful in reactions requiring a good leaving group, such as nucleophilic substitutions.

This compound’s unique structure and reactivity make it a valuable tool in various fields of research and industry

Properties

IUPAC Name

N-benzyl-1-[2-(bromomethyl)-1,3-dioxolan-2-yl]cyclopropane-1-carboxamide
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C15H18BrNO3/c16-11-15(19-8-9-20-15)14(6-7-14)13(18)17-10-12-4-2-1-3-5-12/h1-5H,6-11H2,(H,17,18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

VNUMTPUZSNRYPS-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1CC1(C(=O)NCC2=CC=CC=C2)C3(OCCO3)CBr
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C15H18BrNO3
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID20676781
Record name N-Benzyl-1-[2-(bromomethyl)-1,3-dioxolan-2-yl]cyclopropane-1-carboxamide
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID20676781
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

340.21 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

CAS No.

147011-41-4
Record name N-Benzyl-1-[2-(bromomethyl)-1,3-dioxolan-2-yl]cyclopropane-1-carboxamide
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID20676781
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

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